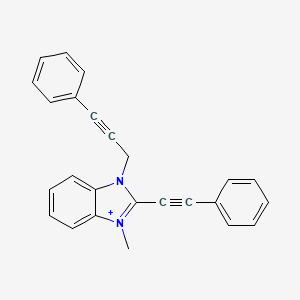
3R9Fyl6txx
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Preparation Methods
The synthesis of 4-hydroxy-N-methyl-N-cyclopentyltryptamine involves several steps. One common synthetic route includes the reaction of indole derivatives with cyclopentylmethylamine under specific conditions . The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained. Industrial production methods may involve scaling up this synthetic route with optimizations to improve yield and purity.
Chemical Reactions Analysis
4-hydroxy-N-methyl-N-cyclopentyltryptamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the indole ring or the amine group, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
4-hydroxy-N-methyl-N-cyclopentyltryptamine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other tryptamine derivatives.
Biology: The compound is studied for its effects on serotonin receptors and its potential role in neurotransmission.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a serotonergic agent.
Industry: It may be used in the development of new pharmaceuticals or as a chemical intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 4-hydroxy-N-methyl-N-cyclopentyltryptamine involves its interaction with serotonin receptors in the brain. It acts as an agonist at these receptors, modulating neurotransmission and potentially influencing mood, cognition, and perception . The molecular targets include various subtypes of serotonin receptors, and the pathways involved may include downstream signaling cascades that affect neuronal activity.
Comparison with Similar Compounds
4-hydroxy-N-methyl-N-cyclopentyltryptamine can be compared with other tryptamine derivatives such as:
4-hydroxy-N,N-dimethyltryptamine (Psilocin): Known for its psychoactive properties.
4-hydroxy-N,N-diisopropyltryptamine: Another tryptamine derivative with similar serotonergic effects.
4-hydroxy-N-methyl-N-isopropyltryptamine: Differing in the alkyl group attached to the nitrogen atom.
The uniqueness of 4-hydroxy-N-methyl-N-cyclopentyltryptamine lies in its specific cyclopentyl group, which may confer distinct pharmacological properties compared to other tryptamines .
Properties
CAS No. |
77872-48-1 |
|---|---|
Molecular Formula |
C16H22N2O |
Molecular Weight |
258.36 g/mol |
IUPAC Name |
3-[2-[cyclopentyl(methyl)amino]ethyl]-1H-indol-4-ol |
InChI |
InChI=1S/C16H22N2O/c1-18(13-5-2-3-6-13)10-9-12-11-17-14-7-4-8-15(19)16(12)14/h4,7-8,11,13,17,19H,2-3,5-6,9-10H2,1H3 |
InChI Key |
QTXSMWNGMGYWTA-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC1=CNC2=C1C(=CC=C2)O)C3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3-(propan-2-yloxymethyl)phenyl]ethanone](/img/structure/B12761757.png)








![calcium;[(Z)-1-chlorobutylideneamino] N,N-dimethylcarbamate;dichloride](/img/structure/B12761849.png)
